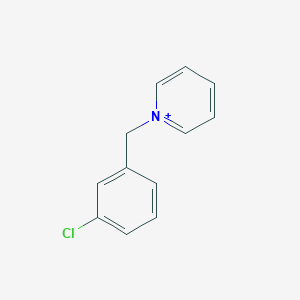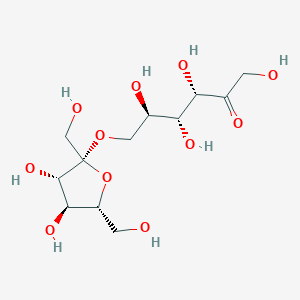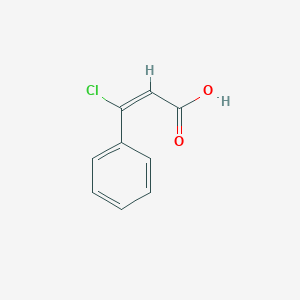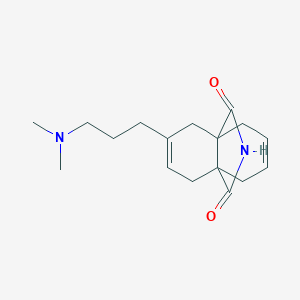
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde, also known as HOPC, is a chemical compound that belongs to the class of pyranones. It is a yellow powder with a molecular formula of C6H4O4 and a molecular weight of 140.09 g/mol. HOPC has been widely studied due to its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde is not yet fully understood. However, it has been suggested that 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde may exert its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cell survival. By inhibiting NF-κB, 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde may reduce the production of pro-inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde can modulate various biochemical and physiological processes. 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory effects. In addition, 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been shown to induce apoptosis in cancer cells, which may be mediated by the activation of caspase-3 and -9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has some limitations. It is insoluble in water, which may limit its use in some experiments. In addition, the mechanism of action of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde is not yet fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde. One area of interest is the development of new drugs based on 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde. 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has shown promising anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the elucidation of the mechanism of action of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde. Understanding how 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde exerts its effects may lead to the development of more effective drugs. Finally, more research is needed to determine the safety and efficacy of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde in animal models and humans.
Métodos De Síntesis
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde can be synthesized through a variety of methods, including the condensation of 2-hydroxybenzaldehyde and pyruvic acid in the presence of a catalyst. Another method involves the reaction of 2,4-dihydroxybenzaldehyde and glyoxylic acid in the presence of a base. Both methods result in the formation of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde with high yields.
Aplicaciones Científicas De Investigación
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been extensively studied for its potential use in medicine. It has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of disease.
Propiedades
IUPAC Name |
5-hydroxy-4-oxopyran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-2-4-1-5(8)6(9)3-10-4/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXAVWWICJNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)

![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)

